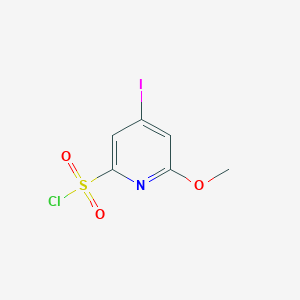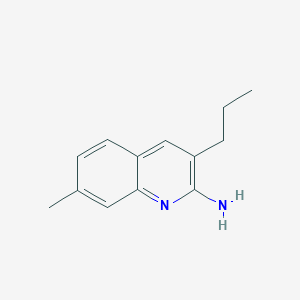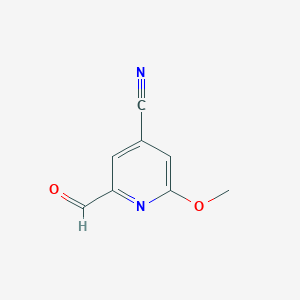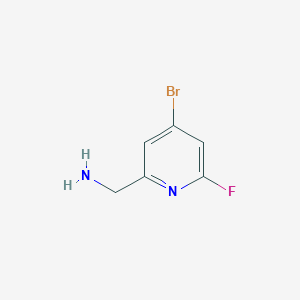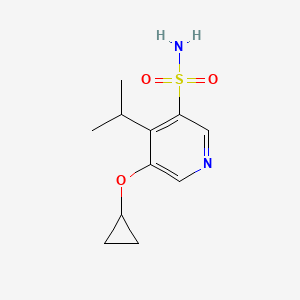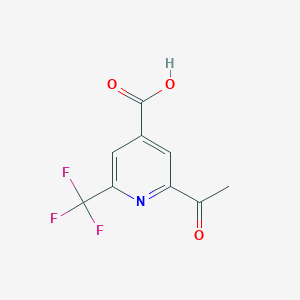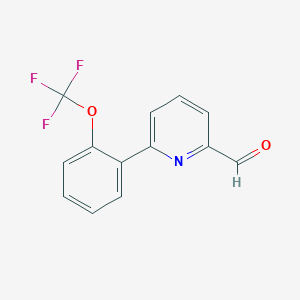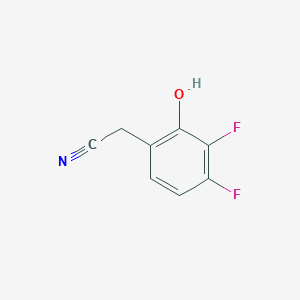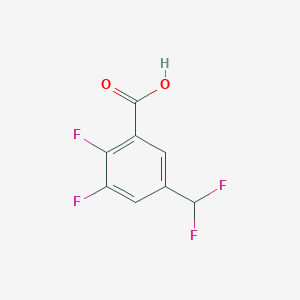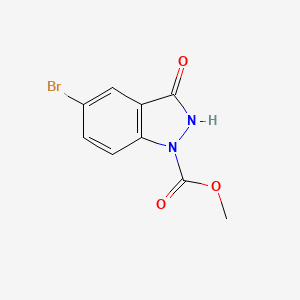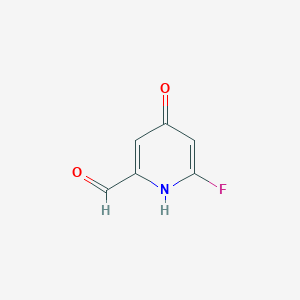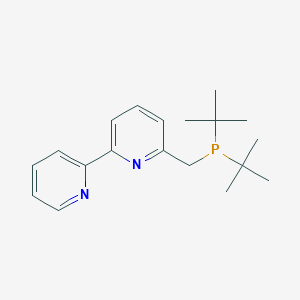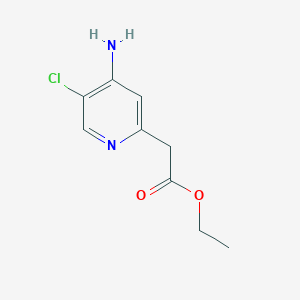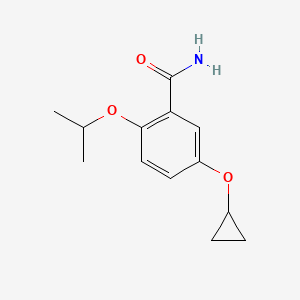![molecular formula C14H17F3N2O B14855406 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B14855406.png)
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]amine. This intermediate is then reacted with 2-bromoacetamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its metabolic stability. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)propanamide
- N-cyclopropyl-2-{[3-(trifluoromethyl)phenyl]amino}propanamide
Uniqueness
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, binding affinity, and metabolic stability compared to similar compounds.
Propiedades
Fórmula molecular |
C14H17F3N2O |
|---|---|
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-9(18)13(20)19(12-5-6-12)8-10-3-2-4-11(7-10)14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3 |
Clave InChI |
BCGWOZZNVYEHLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


